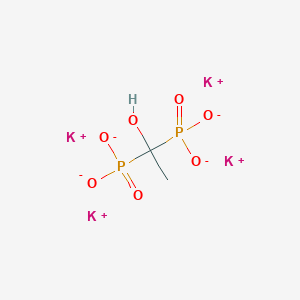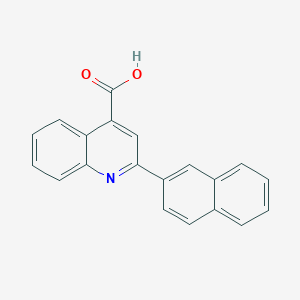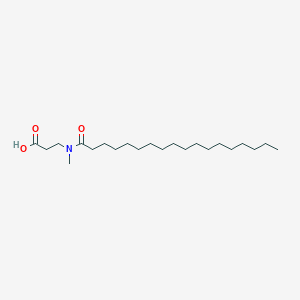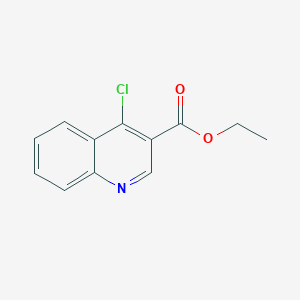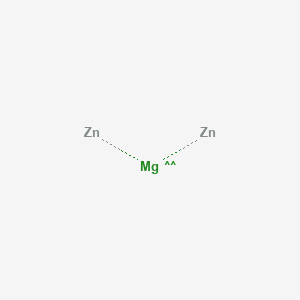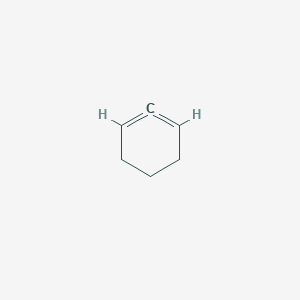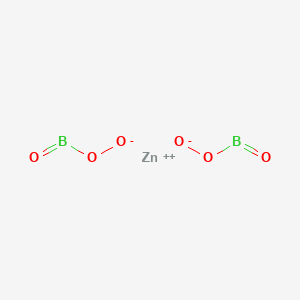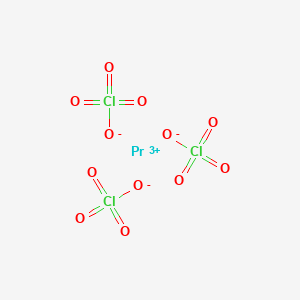
Perclorato de praseodimio(3+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Praseodymium(3+) perchlorate is the perchlorate salt of praseodymium, with the chemical formula Pr(ClO₄)₃. It is a compound where praseodymium is in the +3 oxidation state, and it is combined with perchlorate anions. This compound is known for its unique chemical properties and its ability to form complexes with various ligands.
Aplicaciones Científicas De Investigación
Praseodymium(3+) perchlorate has several scientific research applications:
Chemistry: It is used in the study of coordination chemistry and the formation of complexes with various ligands.
Biology: The compound’s complexes with amino acids and other biological molecules are studied for their potential biological activities.
Medicine: Research is ongoing into the potential use of praseodymium complexes in medical imaging and as therapeutic agents.
Industry: Praseodymium(3+) perchlorate is used in the development of advanced materials, including luminescent materials and catalysts
Mecanismo De Acción
Target of Action
Praseodymium(3+) perchlorate, also known as praseodymium(3+);triperchlorate, is a perchlorate salt of praseodymium . Its primary targets are the biochemical pathways where it forms complexes with various compounds. For instance, it can form complexes with crown ether 18-crown-6, L-proline, glutamic acid, mandelic acid, penicillamine, imidazole, and alanine .
Mode of Action
The interaction of praseodymium(3+) perchlorate with its targets results in the formation of complexes. These complexes are formed in stoichiometric ratios, such as 1:1 and 1:2 with crown ether 18-crown-6 . The formation of these complexes indicates the compound’s ability to interact and bind with other molecules, altering their properties and functions.
Biochemical Pathways
Praseodymium(3+) perchlorate affects the biochemical pathways of the compounds with which it forms complexes. For example, when it forms complexes with L-proline, glutamic acid, mandelic acid, and penicillamine, it may influence the biochemical pathways these compounds are involved in . .
Result of Action
The molecular and cellular effects of praseodymium(3+) perchlorate’s action are primarily related to its ability to form complexes with other compounds. This can alter the properties and functions of these compounds at a molecular level . .
Action Environment
The action, efficacy, and stability of praseodymium(3+) perchlorate can be influenced by various environmental factors. For instance, the formation of complexes can be affected by the presence and concentration of other compounds in the environment . .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Praseodymium(3+) perchlorate can be synthesized from praseodymium(III,IV) oxide. The preparation involves dissolving praseodymium(III,IV) oxide in a slight excess of hydrochloric acid and adding a small amount of hydrogen peroxide. This reaction yields praseodymium(3+) perchlorate .
Industrial Production Methods: While specific industrial production methods for praseodymium(3+) perchlorate are not extensively documented, the general approach involves the controlled reaction of praseodymium oxides with perchloric acid under carefully monitored conditions to ensure purity and yield.
Análisis De Reacciones Químicas
Types of Reactions: Praseodymium(3+) perchlorate undergoes various types of chemical reactions, including complexation, where it forms complexes with ligands such as crown ethers, amino acids, and other organic molecules .
Common Reagents and Conditions:
Complexation Reactions: Praseodymium(3+) perchlorate can form complexes with crown ether 18-crown-6 in stoichiometric ratios of 1:1 and 1:2.
Reaction Conditions: These reactions typically occur in aqueous solutions under mild conditions, often at room temperature.
Major Products:
Comparación Con Compuestos Similares
- Praseodymium(III) chloride (PrCl₃)
- Praseodymium(III) nitrate (Pr(NO₃)₃)
- Praseodymium(III) acetate (Pr(CH₃COO)₃)
Comparison: Praseodymium(3+) perchlorate is unique due to its perchlorate anion, which imparts distinct chemical properties compared to other praseodymium compounds. For instance, praseodymium(III) chloride and praseodymium(III) nitrate are more commonly used in aqueous solutions and have different solubility and reactivity profiles. Praseodymium(3+) perchlorate’s ability to form stable complexes with a wide range of ligands makes it particularly valuable in coordination chemistry and materials science .
Propiedades
IUPAC Name |
praseodymium(3+);triperchlorate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3ClHO4.Pr/c3*2-1(3,4)5;/h3*(H,2,3,4,5);/q;;;+3/p-3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPAITELCMCAYEB-UHFFFAOYSA-K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Pr+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl3O12Pr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13498-07-2 |
Source


|
| Record name | Praseodymium(3+) perchlorate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013498072 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Praseodymium(3+) perchlorate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.460 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
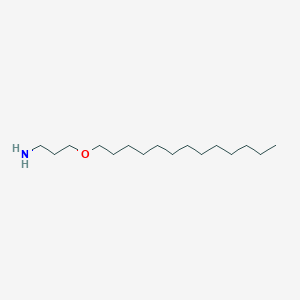
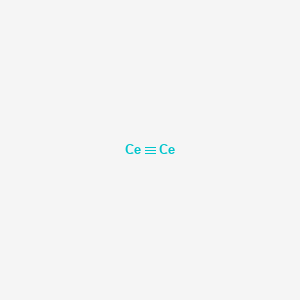
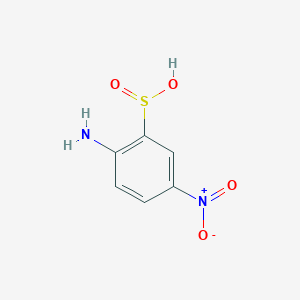
![Bicyclo[2.2.1]heptan-2-one, 1,4,7,7-tetramethyl-](/img/structure/B81754.png)
